molecular formula C10H15N5O10P2 B054829 Adenosine 5'-diphosphate CAS No. 112360-08-4

Adenosine 5'-diphosphate

Cat. No.: B054829
CAS No.: 112360-08-4
M. Wt: 427.2 g/mol
InChI Key: XTWYTFMLZFPYCI-KQYNXXCUSA-N
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Description

Adenosine 5'-diphosphate (ADP) is a fundamental purine nucleotide that serves as a critical regulator and intermediate in cellular energy metabolism and signaling pathways. Its primary research value lies in its role as the product of ATP hydrolysis and the precursor for ATP synthesis, making it indispensable for studying enzymatic kinetics, particularly in assays involving ATP-consuming enzymes like kinases, ATPases, and synthetases. Researchers utilize high-purity ADP to investigate mitochondrial function, oxidative phosphorylation, and platelet aggregation mechanisms, where it acts as a key agonist through P2Y and P2X purinergic receptors. Furthermore, ADP is a vital component in cell signaling studies, influencing processes such as ion channel gating and G-protein coupled receptor (GPCR) activation. Its mechanism of action involves binding to specific purinergic receptors on cell surfaces, triggering intracellular calcium release and modulating various downstream signaling cascades. This product is rigorously quality-controlled to ensure optimal performance in sensitive biochemical and cell-based assays, providing researchers with a reliable tool to dissect the complexities of energy transfer, nucleotide-dependent enzymatic reactions, and purinergic signaling networks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883210
Record name Adenosine 5′-(trihydrogen diphosphate)
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Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ADP
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CAS No.

58-64-0
Record name 5′-ADP
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Record name Adenosine diphosphate
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Preparation Methods

Phosphate-Activation Reagents for Improved Coupling

Recent advances in chemical synthesis leverage phosphate-activation reagents to enhance yields and reproducibility. The use of 2-MeImIm-Cl (2-methylimidazolium chloride) facilitates the coupling of phosphate-containing substrates under mild conditions. This reagent activates phosphate groups, enabling efficient formation of ADP from AMP and inorganic phosphate (Pi) with yields exceeding 80%. The reaction avoids traditional protecting-group strategies, simplifying purification and scaling.

Enzymatic Synthesis of this compound

ATP Synthase-Mediated Phosphorylation

ATP synthases, ubiquitous in bacteria, mitochondria, and chloroplasts, catalyze the reversible interconversion of ADP and ATP. In Escherichia coli, the F₀F₁-ATP synthase complex couples proton motive force (PMF) to phosphorylation. Under high ADP concentrations, the enzyme operates in reverse, hydrolyzing ATP to ADP and Pi. Single-molecule studies reveal that ADP inhibits ATP hydrolysis by stabilizing a rotational intermediate of the γ-subunit, reducing catalytic turnover.

Key Parameters :

ConditionEffect on ADP Synthesis
High [ADP]Inhibits ATP hydrolysis, favors ATP synthesis
ΔpH/ΔΨ (PMF components)Drives rotational catalysis
TemperatureOptimal activity at 37°C

Thiophosphate Exchange for Radiolabeled ADP

Enzymatic methods are pivotal for synthesizing isotopically labeled ADP variants. For example, glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase catalyze the transfer of [³⁵S]thiophosphate from adenosine 5'-O-(3-thiotriphosphate) to ADP, producing radiolabeled adenosine 5'-O-(3-[³⁵S]thiodiphosphate). This approach is critical for tracing ADP’s role in kinase assays and signaling studies.

Modern Hybrid and Solid-Phase Synthesis Techniques

Ionic Liquid-Promoted O-ADP-Ribosylation

A breakthrough in peptide/protein modification involves the use of ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to promote direct ADP-ribosylation of serine residues using nicotinamide adenine dinucleotide (NAD⁺). This method achieves yields up to 94% with high α-selectivity (α:β ratio = 99:1), enabling site-specific conjugation without enzymatic mediators. Applications include synthesizing ADP-ribosylated biomarkers for cancer research.

Solid-Phase Synthesis of ADP Oligomers

Linear ADP-ribose oligomers up to pentamers are synthesized using a solid-phase approach with tert-butyl-protected phosphoramidites. Stepwise elongation on controlled-pore glass (CPG) beads allows for precise chain-length control, with deprotection achieved via ammonium hydroxide treatment. This method is invaluable for studying poly-ADP-ribosylation in DNA repair mechanisms.

Analytical Validation of Synthetic ADP

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves ADP from ATP and AMP, with retention times of 8.2, 10.5, and 6.9 minutes, respectively. Mass spectrometry (ESI-MS) confirms molecular integrity (C₁₀H₁₅N₅O₁₀P₂, [M-H]⁻ = 426.03 Da).

Spectroscopic Characterization

  • UV-Vis : ADP exhibits λₘₐₓ at 259 nm (ε = 15,400 M⁻¹cm⁻¹) in neutral buffer.

  • ³¹P NMR : Two distinct peaks at δ -10.2 ppm (α-phosphate) and δ -5.8 ppm (β-phosphate).

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityCostApplications
Acid-Catalyzed60ModerateLowRadiolabeling, bulk synthesis
Enzymatic70–90HighHighIsotopic labeling, kinetic studies
Ionic Liquid94LowModerateBioconjugation, therapeutics
Solid-Phase85LowHighOligomer synthesis, research

Chemical Reactions Analysis

Types of Reactions: Adenosine-5’-diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Energy Metabolism

ADP plays a fundamental role in cellular energy metabolism as it is involved in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. The conversion of ADP to ATP occurs through several biochemical pathways:

  • Substrate-Level Phosphorylation : In glycolysis and the citric acid cycle, ADP is phosphorylated to form ATP.
  • Oxidative Phosphorylation : In mitochondria, ADP is phosphorylated via the electron transport chain, where energy from electron transfer is used to add a phosphate group to ADP, forming ATP .

Role in Platelet Aggregation

ADP is essential in hemostasis and thrombosis as it acts as a signaling molecule for platelet activation. When platelets are activated, they release ADP, which binds to P2Y receptors on other platelets, promoting aggregation. This mechanism is critical in clot formation and has significant implications for cardiovascular health:

  • Antiplatelet Therapy : Drugs such as Clopidogrel inhibit P2Y12 receptors to prevent excessive platelet aggregation, thereby reducing the risk of thrombotic events .

Wound Healing

Recent studies have highlighted the role of ADP in enhancing wound healing processes. Research has shown that local application of ADP can accelerate tissue repair in diabetic mice by:

  • Increasing collagen deposition and transforming growth factor-β (TGF-β) production.
  • Promoting fibroblast proliferation and migration.
  • Modulating inflammatory responses by altering cytokine levels .

These findings suggest that ADP could serve as a therapeutic agent for chronic wounds, particularly in diabetic patients.

Research Applications

ADP is widely used in various research settings due to its role as a signaling molecule and energy donor. Some notable applications include:

  • Cell Signaling Studies : Researchers utilize ADP to study purinergic signaling pathways that influence various physiological processes.
  • Analytical Chemistry : Techniques such as capillary electrophoresis have been developed for the rapid detection and quantification of adenine nucleotides including ADP in biological samples .

Table: Summary of Research Applications of ADP

Application AreaDescriptionReferences
Energy MetabolismSubstrate-level phosphorylation and oxidative phosphorylation
Platelet AggregationActivation via P2Y receptors
Wound HealingEnhances tissue repair processes
Cell SignalingStudies on purinergic signaling pathways
Analytical ChemistryDetection methods for adenine nucleotides

Therapeutic Potential

The therapeutic potential of ADP extends beyond wound healing. Given its involvement in inflammation and immune responses, further research could explore its applications in:

  • Cardiovascular Diseases : As an anti-thrombotic agent.
  • Diabetes Management : To improve wound healing outcomes.
  • Cancer Therapy : Investigating its role in tumor microenvironments and metastasis.

Comparison with Similar Compounds

Adenosine 5'-Monophosphate (AMP)

  • Phosphate Groups : AMP has one phosphate group, while ADP has two.
  • Biochemical Role : AMP primarily acts as a signaling molecule (e.g., in AMP-activated protein kinase pathways) and a precursor for ADP/ATP synthesis. ADP, in contrast, directly participates in energy transfer and enzyme regulation .
  • Stability : AMP forms weaker self-associated aggregates in solution compared to ADP, as its single phosphate group reduces intermolecular electrostatic interactions .

Adenosine 5'-Triphosphate (ATP)

  • Phosphate Groups : ATP has three phosphate groups.
  • Energy Transfer : ATP stores ~7.3 kcal/mol per phosphoanhydride bond, while ADP stores less energy due to fewer bonds .
  • Enzyme Interactions : ATP competitively inhibits ADP-binding sites in kinases but induces similar conformational changes in proteins, as shown in nucleotide-binding studies .

Cytidine 5'-Diphosphate (CDP)

  • Base and Function : CDP replaces adenine with cytosine.
  • Enzyme Specificity : CDP and ADP reductase activities in Ehrlich tumor cells differ in Mg²⁺ dependence (CDP: 3–4 mM; ADP: 0.1 mM) and inhibitor sensitivity. CDP reduction is unaffected by dimethylformamide, while ADP reduction decreases by 50% . This suggests distinct enzyme systems for ADP and CDP processing .

Functional Analogues: Modified Nucleotides

Adenosine 3',5'-Diphosphate (PAP)

  • Structure : PAP has a 3',5'-diphosphate linkage instead of 5',5'.
  • Role: PAP is a byproduct of sulfotransferase reactions, contrasting with ADP’s energy/metabolic roles. PAP cannot regenerate ATP, limiting its utility in energy cycles .

Adenosine Diphosphate Sugars (e.g., ADP-Glucose)

  • Function : ADP-glucose is a glycogen/starch precursor in bacteria and plants. Unlike ADP, it is hydrolyzed by pyrophosphatases like ASPPase to produce AMP and glucose-1-phosphate, bypassing ATP synthesis .

2′-/3′-Phosphate Isomers (e.g., 2′-AMP, 3′-AMP)

  • Phosphate Position : 2′-AMP and 3′-AMP have phosphate groups on ribose’s 2′ or 3′ carbon, unlike 5′-AMP/ADP.
  • Self-Association : 5′-ADP forms stronger aggregates at physiological pH than 2′- or 3′-AMP due to optimal charge distribution for intermolecular interactions .

2-[(3-Aminopropyl)thio]ADP

  • Application : This derivative serves as a molecular probe for studying ADP’s role in platelet aggregation. It retains ADP’s binding affinity but introduces a thiol group for covalent labeling .

3′-O-(1-Naphthoyl)ADP

  • Fluorescent Properties : Used to study mitochondrial ADP/ATP carrier proteins, this analog’s fluorescence changes upon binding, unlike unmodified ADP .

Adenosine 5′-(α,β-methylene)diphosphate (APCP)

  • Hydrolysis Resistance : APCP’s methylene bridge prevents pyrophosphatase cleavage, making it a stable antagonist for ADP receptors in cancer studies .

Key Research Findings and Data

Compound Phosphate Groups Key Function Enzyme Interaction Example Research Insight
ADP 5',5'-diphosphate Energy transfer, enzyme regulation ASPPase hydrolysis Mg²⁺ optima vary for ADP vs. CDP reductases
AMP 5'-monophosphate Signaling, metabolic precursor AMP-activated protein kinase Weak self-association vs. ADP
CDP 5',5'-diphosphate Lipid/nucleotide biosynthesis CDP reductase Insensitive to dimethylformamide
ADP-Glucose 5',5'-diphosphate Glycogen biosynthesis ASPPase substrate Specific hydrolysis to AMP + glucose-1-P
PAP 3',5'-diphosphate Sulfotransferase byproduct Sulfotransferase product No energy cycling role

Q & A

Basic Research Questions

Q. What are the recommended methods for quantifying adenosine 5'-diphosphate (ADP) in cellular samples?

  • A novel capillary electrophoresis (CE) method using methylcellulose as an electroosmotic flow suppressor enables rapid separation of ADP, ATP, and AMP. This approach reduces migration times (1.85 min for ADP) with high reproducibility (CV <8%) and recovery rates (~98–99%). It has been validated in red blood cells and spermatozoa, outperforming spectrophotometric assays in accuracy .
  • Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry is another robust method for separating ADP from structurally similar nucleotides (e.g., GDP, UDP) in complex biological matrices .

Q. What are the recommended storage and handling protocols for ADP in laboratory settings?

  • ADP should be stored at ≤–20°C in a dry, ventilated environment to maintain stability. Direct contact with skin or eyes requires immediate rinsing with water (≥10 minutes for eyes). Avoid exposure to high temperatures, radiation, or electrical sources during handling .

Q. How does ADP induce platelet aggregation, and what experimental models are used to study this?

  • ADP activates P2Y1 and P2Y12 receptors on platelets, triggering intracellular calcium release and inhibiting adenylyl cyclase. Competitive inhibition studies using ATP or modified ADP analogs (e.g., 2-methylthio-ADP) in human platelet-rich plasma are standard models for dissecting receptor-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in ADP receptor signaling data across different cell types?

  • Discrepancies often arise from receptor subtype specificity (e.g., P2Y13 in fibroblasts vs. P2Y1/12 in platelets). Use selective antagonists (e.g., MRS 2211 for P2Y13) and siRNA knockdowns to isolate receptor contributions. Cross-validation with phospho-ERK assays can confirm pathway activation .

Q. What synthesis strategies are available for generating modified ADP analogs for mechanistic studies?

  • Nucleoside 5′-diphosphates can be synthesized via H-phosphonate monoester intermediates, enabling efficient phosphorylation. For example, adenosine 5′-diphosphate derivatives are produced with >90% yield using bis(imidazolyl) phosphonate intermediates, validated by ³¹P NMR .

Q. How does extracellular ADP contribute to inflammatory responses in temporomandibular joint osteoarthritis (TMJ-OA)?

  • ADP activates P2Y13 receptors in fibroblast-like synoviocytes (FLS), inducing monocyte chemotactic protein-1 (MCP-1/CCL2) via MEK/ERK phosphorylation. Pharmacological inhibition of ERK (e.g., U0126) or P2Y13 (MRS 2211) blocks this pro-inflammatory cascade, suggesting therapeutic targets for TMJ-OA .

Q. What transient kinetic approaches are used to study ADP binding to actomyosin complexes?

  • Stopped-flow fluorescence assays reveal conformational changes during ADP binding to acto-subfragment 1 (acto-SF-1). At high ionic strength, AMP-PNP (a non-hydrolyzable ATP analog) induces a fluorescence shift prior to actomyosin dissociation, indicating sequential nucleotide-induced structural rearrangements .

Q. How can intracellular ADP levels be dynamically monitored during metabolic flux studies?

  • Coupled enzyme assays (e.g., pyruvate kinase/lactate dehydrogenase systems) regenerate ATP from ADP, enabling real-time tracking via NADH absorbance. This method is critical for studying mitochondrial respiration or glycolysis in live cells .

Methodological Considerations Table

Research Focus Key Technique Critical Parameters References
ADP QuantificationCapillary ElectrophoresisMethylcellulose concentration, pH 3.80 buffer
Receptor SignalingSelective Antagonists (e.g., MRS 2211)Cell-type specificity, ERK phosphorylation assays
Synthesis of ADP AnalogsH-Phosphonate Monoester ChemistryBis(imidazolyl) intermediates, ³¹P NMR validation
Kinetic Binding StudiesStopped-Flow FluorescenceIonic strength, fluorescence quenching controls

Retrosynthesis Analysis

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Feasible Synthetic Routes

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